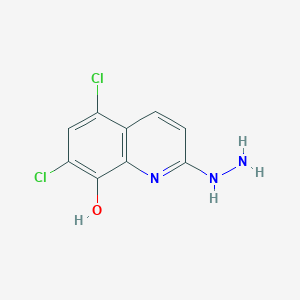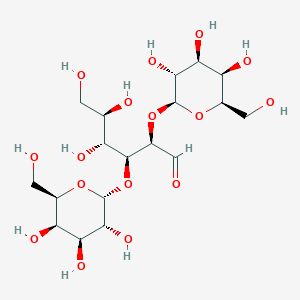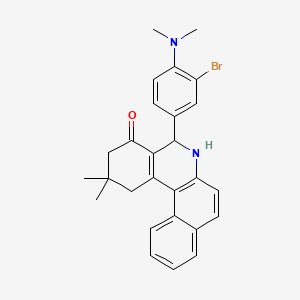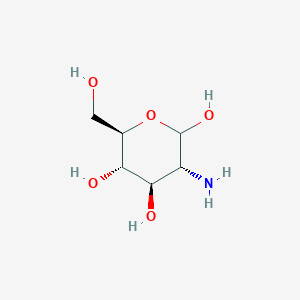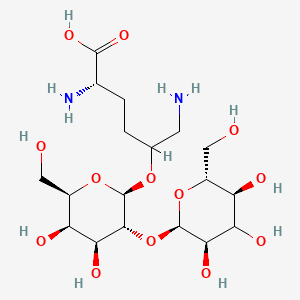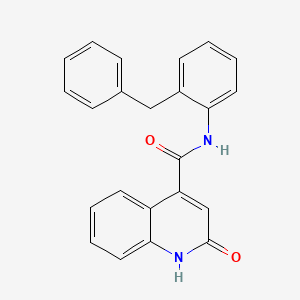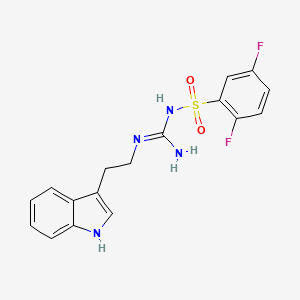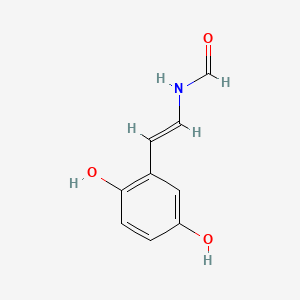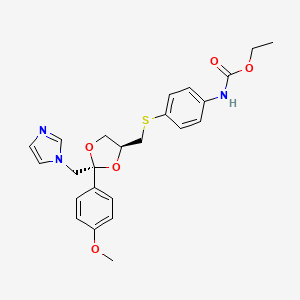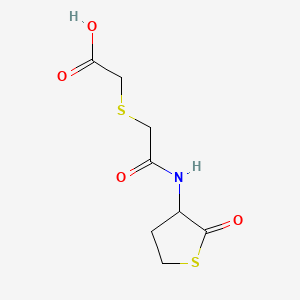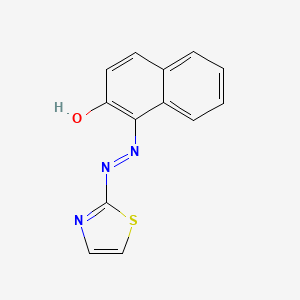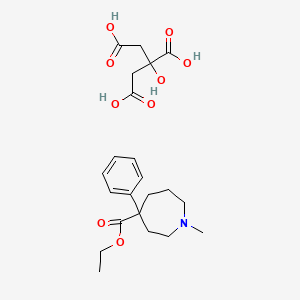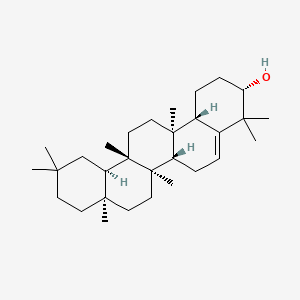
Glutinol
Übersicht
Beschreibung
Glutinol is a pentacyclic triterpenoid compound that has been isolated from various plant species, including Scoparia dulcis. It is known for its diverse pharmacological properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Glutinol, a triterpenoid compound, has been found to interact with a wide range of proteins . A total of 32 target genes were discovered in a study . These target genes are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response .
Mode of Action
It is known that this compound interacts with its targets, leading to changes in various biological processes . Molecular docking studies have been performed to understand the interaction of this compound with its targets .
Biochemical Pathways
This compound operates on a wide range of proteins and pathways . The affected pathways are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response
Pharmacokinetics
It is known that this compound has good biological activity and drug utilization .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with a wide range of proteins and pathways . It has been found to have significant anti-inflammatory potential . Moreover, this compound displayed significant anti-cancer effect against human ovarian cancer cells by altering the PI3AKT signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as diet, lifestyle, and environmental pollution can impact the effectiveness of the compound . .
Biochemische Analyse
Biochemical Properties
Glutinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with target genes linked to carcinogenesis, diabetes, and inflammatory responses . These interactions are facilitated through binding to specific proteins and enzymes, influencing their activity and leading to various biochemical outcomes. For instance, this compound has demonstrated moderate insulin secretagogue activity, enhancing insulin secretion in pancreatic β-cells .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In pancreatic β-cells, this compound enhances insulin secretion, which is crucial for glucose homeostasis . Additionally, this compound has been observed to impact inflammatory pathways, reducing the expression of pro-inflammatory cytokines and thereby mitigating inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways, which can lead to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated good stability in vitro, maintaining its biological activity over extended periods . Long-term studies have shown that this compound can sustain its anti-inflammatory and insulin secretagogue effects, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to enhance insulin secretion and reduce inflammation without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to glucose metabolism, enhancing insulin secretion and improving glucose uptake in cells . Additionally, this compound impacts lipid metabolism, reducing lipid accumulation and promoting lipid catabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects . This compound has been observed to accumulate in pancreatic tissues, enhancing its insulin secretagogue activity . Its distribution is also influenced by its lipophilic nature, allowing it to interact with lipid membranes and intracellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It has been observed to localize in the endoplasmic reticulum and mitochondria, where it influences protein folding and energy metabolism, respectively . These localizations are essential for its role in modulating cellular processes and maintaining cellular homeostasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glutinol involves the cyclization of oxidosqualene to polycyclic alcohols or ketones. This process is catalyzed by oxidosqualene cyclase enzymes, which can carry out multiple carbocation rearrangements to generate triterpenoids with diverse carbon skeletons
Industrial Production Methods
Industrial production of this compound is typically achieved through extraction from plant sources, such as Scoparia dulcis. The extraction process involves the use of solvents to isolate this compound and other triterpenoids from the plant material .
Analyse Chemischer Reaktionen
Types of Reactions
Glutinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications to the this compound molecule.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in further pharmacological studies to evaluate their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Glutinol is structurally similar to other pentacyclic triterpenoids, such as friedelin and glutinone. this compound is unique in its specific arrangement of methyl groups and hydroxyl group at the 3β position . This unique structure contributes to its distinct pharmacological properties compared to other similar compounds .
List of Similar Compounds
- Friedelin
- Glutinone
- 3β-hydroxy-D:B-friedoolean-5-ene
- 3β-hydroxyglutin-5-ene
Eigenschaften
IUPAC Name |
(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSACQSILLSUII-ISSAZSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@@H](C5(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202902 | |
| Record name | D:B-Friedoolean-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-24-4 | |
| Record name | Glutinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D:B-Friedoolean-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


